An In-depth Technical Guide on the Solubility of 5-(Azepan-1-yl)-2-nitrobenzoic acid in Organic Solvents
An In-depth Technical Guide on the Solubility of 5-(Azepan-1-yl)-2-nitrobenzoic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive analysis of the solubility of 5-(Azepan-1-yl)-2-nitrobenzoic acid, a crucial parameter for its development as a potential therapeutic agent. In the absence of direct experimental solubility data for this specific molecule, this guide provides a robust framework for predicting its solubility profile based on established theoretical principles. Furthermore, it presents a comparative analysis of the solubility of structurally related compounds and details rigorous experimental protocols for precise solubility determination.
Introduction to 5-(Azepan-1-yl)-2-nitrobenzoic acid and the Significance of Solubility
The molecule 5-(Azepan-1-yl)-2-nitrobenzoic acid belongs to the class of nitrobenzoic acids, which are organic compounds containing both a nitro group and a carboxylic acid functional group attached to a benzene ring.[1][2] The presence of the azepane ring, a seven-membered cyclic amine, introduces a distinct structural feature that can significantly influence its physicochemical properties, including solubility.[3][4]
In the realm of drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[5][6] Poor aqueous solubility can hinder absorption, leading to suboptimal drug exposure and potentially limiting clinical utility. Conversely, understanding a compound's solubility in various organic solvents is paramount for formulation development, purification, and the preparation of stock solutions for in vitro and in vivo studies.[5][7]
Theoretical Framework for Solubility Prediction
To proactively address the challenge of solvent selection, theoretical models such as Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters are invaluable tools in the pharmaceutical sciences.[8][9][10] These models provide a quantitative basis for the "like dissolves like" principle, enabling a more rational and efficient approach to solvent screening.[11][12]
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[8][13] The total Hansen solubility parameter (δt) is calculated from these partial parameters. For a solute to dissolve in a solvent, their respective Hansen parameters should be similar. This principle is widely used for predicting the compatibility of active pharmaceutical ingredients (APIs) with excipients and for selecting appropriate solvents.[8][12]
Kamlet-Taft Parameters
The Kamlet-Taft solvatochromic parameters provide a measure of a solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*).[14][15] These parameters are particularly useful for understanding the specific solute-solvent interactions that govern solubility.[10][16] By characterizing both the solute and a range of solvents with these parameters, it is possible to identify solvents that are most likely to effectively solvate the target molecule.[9][15]
Predicted Solubility Profile of 5-(Azepan-1-yl)-2-nitrobenzoic acid
Based on its molecular structure, a qualitative prediction of the solubility of 5-(Azepan-1-yl)-2-nitrobenzoic acid can be made.
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Polar Protic Solvents (e.g., methanol, ethanol): The carboxylic acid and nitro groups can participate in hydrogen bonding with protic solvents. The nitrogen atom in the azepane ring can also act as a hydrogen bond acceptor. Therefore, moderate to good solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. The hydrogen bond accepting capability of these solvents will also contribute to solvation. Good solubility is anticipated in solvents like DMSO and DMF.[17]
-
Non-Polar Solvents (e.g., toluene, hexane): Due to the presence of multiple polar functional groups, the overall molecule is quite polar. Consequently, low solubility is expected in non-polar solvents.
Solubility of Structurally Analogous Compounds
To provide a more quantitative, albeit indirect, assessment of the solubility of 5-(Azepan-1-yl)-2-nitrobenzoic acid, it is instructive to examine the experimental solubility data of structurally related compounds. Benzoic acid and its nitro-derivatives serve as relevant comparators.
The solubility of these compounds generally increases with temperature.[18] The data clearly shows that the presence and position of the nitro group, a strongly electron-withdrawing and polar moiety, significantly impacts solubility.
Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [18][19]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |
| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |
| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |
| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |
| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |
| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |
Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [18][19]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
| 273.15 | 0.045 | 0.033 | 0.028 | 0.021 | 0.003 | 0.001 | 0.0001 |
| 283.15 | 0.063 | 0.047 | 0.040 | 0.030 | 0.005 | 0.002 | 0.0002 |
| 293.15 | 0.086 | 0.065 | 0.056 | 0.043 | 0.008 | 0.003 | 0.0003 |
| 303.15 | 0.116 | 0.089 | 0.077 | 0.059 | 0.012 | 0.005 | 0.0004 |
| 313.15 | 0.154 | 0.120 | 0.105 | 0.081 | 0.018 | 0.008 | 0.0006 |
| 323.15 | 0.203 | 0.160 | 0.141 | 0.109 | 0.027 | 0.013 | 0.0008 |
Experimental Protocols for Solubility Determination
To obtain definitive solubility data for 5-(Azepan-1-yl)-2-nitrobenzoic acid, rigorous experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[19][20]
Shake-Flask Method for Equilibrium Solubility
This method involves equilibrating an excess of the solid compound in the solvent of interest to create a saturated solution.
Materials:
-
5-(Azepan-1-yl)-2-nitrobenzoic acid (solid)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, etc.)
-
Vials with airtight caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
Procedure:
-
Add an excess amount of solid 5-(Azepan-1-yl)-2-nitrobenzoic acid to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Record the initial mass of the solid.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
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